Pepstatin A

Übersicht

Beschreibung

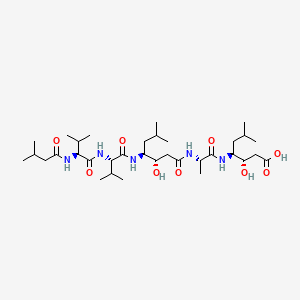

Pepstatin A is a potent inhibitor of aspartyl proteases, which are enzymes that break down proteins. It is a hexapeptide containing the unusual amino acid statine, with the sequence Isovaleryl-Valine-Valine-Statine-Alanine-Statine. This compound was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It has since been found to inhibit nearly all acid proteases with high potency, making it a valuable research tool and a common constituent of protease inhibitor cocktails .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pepstatin A is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the hexapeptide chain. The synthesis typically starts with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods: Industrial production of pepstatin involves fermentation processes using microbial sources such as Streptomyces species. The fermentation broth is then subjected to extraction and purification steps to isolate pepstatin. The purification process typically involves solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: Pepstatin A primarily undergoes hydrolysis reactions due to its peptide nature. It is stable under acidic conditions but can be hydrolyzed by strong bases or proteolytic enzymes.

Common Reagents and Conditions:

Hydrolysis: Strong bases like sodium hydroxide (NaOH) or proteolytic enzymes can hydrolyze pepstatin.

Oxidation and Reduction: this compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions.

Major Products Formed: The hydrolysis of pepstatin yields its constituent amino acids, including statine, valine, and alanine .

Wissenschaftliche Forschungsanwendungen

Inhibition of Aspartic Proteases

Pepstatin A is primarily utilized for its inhibitory effects on aspartic proteases, which play critical roles in various biological processes.

- Mechanism of Action : this compound mimics the tetrahedral transition state of peptide catalysis, allowing it to bind competitively to the active site of aspartic proteases .

- Targeted Proteases : It effectively inhibits several key enzymes:

Research Tool in Cell Culture Studies

This compound has been widely adopted as a tool in cell culture experiments to investigate protease functions and cellular signaling pathways.

- Extracellular Protease Activity : It can suppress extracellular protease activities when used in combination with other inhibitors like chymostatin .

- Osteoclast Differentiation : Research indicates that this compound inhibits receptor activator of NF-kappaB ligand (RANKL)-induced osteoclast differentiation. This is crucial for understanding bone resorption processes:

- Dose-Dependent Effects : It suppresses the formation of multinuclear osteoclasts and inhibits differentiation from pre-osteoclasts in a dose-dependent manner .

- Signaling Pathways : The inhibition appears to be linked to the blockade of ERK signaling pathways and decreased expression of nuclear factor of activated T cells c1 (NFATc1) .

Applications in Cancer Research

The role of this compound extends into cancer research, particularly concerning its effects on tumor growth and metastasis.

- Protease Inhibition : By inhibiting aspartic proteases involved in tumor progression, this compound may contribute to reducing cancer cell invasiveness and proliferation .

- Potential Therapeutic Uses : While clinical trials for certain applications have not yielded success, ongoing research continues to explore its utility in combination therapies for various cancers .

Fluorescent Imaging Applications

Recent advancements have introduced this compound as a component in fluorescent probes for imaging applications.

- Janelia Fluor® 526 : This variant serves as a fluorogenic lysosome tracker, facilitating live cell imaging without requiring wash steps. It is applicable in techniques such as confocal microscopy and super-resolution microscopy .

Structural Biology and Enzyme Mechanism Studies

This compound is also valuable in structural biology for studying enzyme mechanisms.

- Affinity Chromatography : It can be used to isolate specific proteases based on their affinity for this compound, aiding in the classification and characterization of proteolytic enzymes .

- Structural Research : Its specificity allows researchers to investigate the structural dynamics of aspartic proteases through crystallography and other methods .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Inhibition of Aspartic Proteases | Competitive inhibitor for pepsin, cathepsins, HIV protease | Effective at low concentrations; crucial for understanding enzyme roles |

| Cell Culture Studies | Tool for studying extracellular protease activities and osteoclast differentiation | Inhibits RANKL-induced osteoclast formation; affects ERK signaling pathways |

| Cancer Research | Investigates role in tumor progression | Potential to reduce invasiveness; ongoing research into therapeutic uses |

| Fluorescent Imaging | Used as a fluorescent probe for live cell imaging | Janelia Fluor® 526 enables multicolor microscopy without washing steps |

| Structural Biology | Assists in enzyme mechanism studies through affinity chromatography | Helps classify and characterize specific proteolytic enzymes |

Case Studies

- Osteoclast Differentiation Study :

- Antiviral Research :

- Fluorescent Probe Development :

Wirkmechanismus

Pepstatin A exerts its effects by forming a 1:1 complex with aspartyl proteases, thereby inhibiting their activity. The inhibitor binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity. This inhibition is highly selective for aspartyl proteases and does not affect other classes of proteases .

Vergleich Mit ähnlichen Verbindungen

Pepstatin A is unique due to its high potency and selectivity for aspartyl proteases. Similar compounds include:

Chymostatin: Inhibits chymotrypsin-like serine proteases.

Bestatin: Inhibits aminopeptidases.

E-64: Inhibits cysteine proteases.

AEBSF: Inhibits serine proteases

These compounds differ in their target proteases and mechanisms of inhibition, highlighting the specificity and uniqueness of pepstatin in inhibiting aspartyl proteases.

Biologische Aktivität

Pepstatin A, an N-acyl-pentapeptide derived from microbial sources, is recognized primarily for its potent inhibitory effects on aspartic proteases. This compound, originally isolated from Actinomyces species, has garnered significant attention in biochemical and pharmacological research due to its diverse biological activities.

This compound is characterized by its structure, which includes the amino acid statine, believed to be crucial for its inhibitory properties. The compound mimics the tetrahedral transition state of peptide catalysis, allowing it to act as a competitive inhibitor of various aspartic proteases, including pepsin, cathepsin D, and renin . The effective concentration for inhibiting pepsin can reach picomolar levels, making it a highly effective inhibitor in protease studies.

Inhibition Profiles

The inhibition profiles of this compound reveal its selectivity and potency:

| Protease | Inhibition Type | Effective Concentration |

|---|---|---|

| Pepsin | Competitive | Picomolar |

| Cathepsin D | Competitive | 1 µM |

| Renin | Weak Inhibitor | Variable |

| HIV Protease | Competitive | Nanomolar |

This compound has been shown to inhibit the activity of HIV-1 protease and other viral proteases effectively, with kinetic studies indicating that it serves as a transition state analog .

Osteoclast Differentiation

Recent studies have demonstrated that this compound plays a significant role in inhibiting osteoclast differentiation. It suppresses receptor activator of NF-κB ligand (RANKL)-induced osteoclast formation in a dose-dependent manner. The mechanism appears to involve the inhibition of ERK signaling pathways and downregulation of nuclear factor of activated T cells c1 (NFATc1) expression .

Reflux Tonsil Hypertrophy

In vitro studies suggest that this compound may exert protective effects against reflux tonsil hypertrophy by inhibiting pepsin activity. This inhibition results in reduced activation of CD4-positive lymphocytes and modulation of cytokine levels (IL-2 and IFN-γ), indicating potential therapeutic applications in inflammatory conditions .

Muscular Dystrophy Treatment

A notable case study involved the treatment of dystrophic mice with this compound. Results indicated improved muscle bulk and reduced contractures, suggesting that inhibition of muscle proteases could slow the progression of muscular dystrophy . The study reported increased mean muscle fiber mass in treated subjects compared to controls.

Clinical Implications and Research Findings

Despite its promising biological activities, clinical applications of this compound have faced challenges. Initial trials aimed at treating duodenal ulcers were unsuccessful, leading to a reconsideration of its therapeutic potential . However, ongoing research continues to explore its utility in various contexts:

- Cancer Research : Studies are investigating the role of this compound in cancer cell signaling pathways.

- Viral Infections : Its effectiveness against viral proteases positions it as a candidate for antiviral drug development.

- Inflammatory Diseases : The modulation of immune responses suggests potential applications in treating autoimmune conditions.

Eigenschaften

IUPAC Name |

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45)/t22-,23-,24-,25-,26-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXGPCHRFPCXOO-LXTPJMTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H63N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046095 | |

| Record name | Pepstatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26305-03-3, 39324-30-6 | |

| Record name | Pepstatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026305033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pepstatin (nonspecific) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039324306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pepstatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pepstatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEPSTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Y2T27Q1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.